molecular formula C7H8F2N2 B1278093 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole CAS No. 1042768-00-2

3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Cat. No.: B1278093
CAS No.: 1042768-00-2
M. Wt: 158.15 g/mol
InChI Key: QOGBWRRHJQSLCY-UHFFFAOYSA-N
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Description

3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C6H6F2N2 It is a pyrazole derivative characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with difluoromethyl ketones in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of difluoromethyl-substituted pyrazoles.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

  • Building Block : Utilized as a precursor for synthesizing more complex molecules.
  • Reactivity : The compound undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic chemistry.

Biology

  • Bioactive Compound : Investigated for antimicrobial and anticancer properties. The difluoromethyl group enhances binding affinity to biological targets.

Medicine

  • Drug Development : Explored as a scaffold for designing new pharmaceuticals. Its unique structure may lead to novel therapeutic agents.

Industry

  • Agrochemicals : Utilized in the development of pesticides and herbicides due to its biological activity.

3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole exhibits significant biological activities:

  • Antimicrobial Activity : Effective against various pathogenic bacteria and fungi.
  • Anticancer Activity : Demonstrates potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Case Studies

Several studies highlight the efficacy of this compound:

  • Antifungal Activity : Derivatives showed significant inhibition of mycelial growth against phytopathogenic fungi, outperforming traditional agents.
  • Anti-inflammatory Effects : Reduced pro-inflammatory cytokine production in vitro, indicating potential for anti-inflammatory applications.
Activity TypeObservationsReferences
SDH InhibitionSignificant reduction in enzyme activity
Cell ProliferationDecreased proliferation in cancer cell lines
Apoptosis InductionIncreased apoptosis in treated cells
Antimicrobial EffectsPotential antimicrobial properties observed

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, leading to its desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole
  • 3-cyclopropyl-5-(chloromethyl)-1H-pyrazole
  • 3-cyclopropyl-5-(bromomethyl)-1H-pyrazole

Uniqueness

3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for various applications.

Biological Activity

3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

The compound this compound features a pyrazole ring substituted with a cyclopropyl group and a difluoromethyl group. The synthesis typically involves multi-step reactions, beginning with the formation of the pyrazole ring, followed by the introduction of the cyclopropyl and difluoromethyl substituents. Common synthetic routes include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes under acidic conditions.
  • Cyclopropyl Group Introduction : Achieved through cyclopropanation reactions using diazo compounds.
  • Difluoromethyl Group Addition : Often performed via nucleophilic substitution reactions involving fluorinated reagents.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. For example, one study reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 12.5 µg/mL .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A series of pyrazole derivatives, including this compound, were tested for their ability to inhibit cancer cell proliferation. It was found to induce apoptosis in cancer cell lines, with mechanisms likely involving the inhibition of key signaling pathways such as BRAF and EGFR .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Receptor Modulation : It has been shown to modulate receptor activity, which can alter downstream signaling pathways crucial for cell survival and proliferation.
  • DNA Interaction : Some studies suggest that it may intercalate into DNA, impacting replication and transcription processes.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Antifungal Activity : In a study assessing antifungal properties, derivatives of this compound showed significant inhibition of mycelial growth against several phytopathogenic fungi, outperforming traditional antifungal agents .
  • Anti-inflammatory Effects : Another investigation revealed that the compound could reduce pro-inflammatory cytokine production in vitro, indicating potential for anti-inflammatory applications .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar pyrazole derivatives is useful:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateHighEnzyme inhibition, receptor modulation
(Z)-5-(4-chlorophenyl)-1H-pyrazoleLowModerateDNA intercalation
(Z)-5-(phenyl)-1H-pyrazoleHighLowEnzyme inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole?

The synthesis typically involves cyclopropane ring introduction and difluoromethylation. For example, cyclopropyl groups can be introduced via cyclization of enaminones or hydrazine derivatives, while difluoromethylation may employ reagents like Selectfluor or boron trifluoride etherate to stabilize intermediates . Diazonium salt formation (using nitrites and BF₃ catalysis) is also a critical step for regioselective functionalization .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include ¹H/¹³C NMR for substituent identification (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, difluoromethyl as a triplet near δ 5.5 ppm), FT-IR for functional group analysis (C-F stretching ~1100 cm⁻¹), and HRMS for molecular weight confirmation. X-ray crystallography may resolve structural ambiguities, particularly for regiochemistry .

Q. What are the challenges in achieving high purity during synthesis, and how are they mitigated?

Impurities often arise from byproducts like regioisomers or unreacted intermediates. Purification strategies include cold filtration (to remove insoluble salts), column chromatography (silica gel with ethyl acetate/hexane), and recrystallization using polar aprotic solvents. Monitoring reaction progress via TLC or HPLC is critical .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during derivative synthesis?

Regioselectivity is influenced by electronic and steric factors. Catalysts like BF₃·Et₂O direct electrophilic substitution to the 5-position, while bulky substituents on the pyrazole ring favor functionalization at the 3-position. Computational modeling (DFT) predicts transition states to optimize reaction conditions .

Q. What role does the difluoromethyl group play in biological activity?

The difluoromethyl group enhances lipophilicity and metabolic stability by resisting oxidative degradation. It also modulates electron density, improving interactions with hydrophobic enzyme pockets (e.g., antifungal targets like CYP51). Comparative studies with non-fluorinated analogs show reduced activity, confirming its importance .

Q. How to resolve contradictions in reported biological activities of pyrazole derivatives?

Discrepancies often arise from assay conditions (e.g., pH, cell lines) or impurities. Strategies include standardized bioassays (e.g., MIC for antifungals), SAR studies to isolate substituent effects, and crystallographic analysis of compound-target complexes. Cross-validation with in silico docking (e.g., AutoDock Vina) reduces false positives .

Q. What strategies are effective for introducing electron-withdrawing groups at the 5-position?

Directed ortho-metalation (DoM) using LDA or Grignard reagents enables selective functionalization. For example, bromination at the 4-position of 1-methyl-5-(trifluoromethyl)pyrazole followed by Suzuki coupling introduces aryl groups. Reductive debromination preserves the core structure .

Q. How does the cyclopropyl group influence reactivity in cross-coupling reactions?

The cyclopropyl ring’s strain increases reactivity in Heck or Sonogashira couplings , but its electron-withdrawing nature may deactivate the pyrazole ring. Pre-functionalization with electron-donating groups (e.g., methyl) balances reactivity. Stability under Pd catalysis requires inert atmospheres and low temperatures .

Q. What computational methods predict the compound’s biological targets?

Molecular docking (e.g., Glide, GOLD) simulates binding to targets like kinases or CYP450 enzymes. Pharmacophore modeling identifies essential interactions (e.g., hydrogen bonds with difluoromethyl), while MD simulations assess binding stability. Validation with in vitro assays (e.g., enzyme inhibition) confirms predictions .

Q. How to design stability studies under varying conditions?

Accelerated stability testing involves exposing the compound to pH gradients (1–13), thermal stress (40–80°C), and UV light . HPLC monitors degradation products, while Arrhenius plots predict shelf life. Solvent choice (e.g., DMSO for stock solutions) prevents hydrolysis .

Properties

IUPAC Name

5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-7(9)6-3-5(10-11-6)4-1-2-4/h3-4,7H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGBWRRHJQSLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428075
Record name 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042768-00-2, 1062296-03-0
Record name 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Intermediate 62 (390 mg, 2.4 mmol) dissolved in ethanol (2 ml), added hydrazine hydrate (0.13 ml, 2.65 mmol) and HCl (0.18 ml). This mixture was refluxed for 3 h. After 3 h, ethanol was removed on rotavapour and work up (H2O/AcOEt) afforded the title compound (290 mg) which was used in the next step without further purification. 1H-NMR (δ ppm, CDCl3, 400 MHz): 12.96 (s, 1H), 6.84 (t, J 54.8, 1H), 6.15 (s, 1H), 1.95-1.87 (m, 1H), 0.99-0.91 (m, 2H), 0.74-0.66 (m, 2H).
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.18 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Cyclopropyl-4,4-difluorobutane-1,3-dione
3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Reactant of Route 2
3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
1-Cyclopropyl-4,4-difluorobutane-1,3-dione
3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
4-[3-Cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]-3-fluoroaniline
3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Reactant of Route 5
3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Reactant of Route 6
3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole

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